molecular formula C10H11ClN2 B610291 5-Chloro-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine CAS No. 596085-87-9

5-Chloro-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine

Cat. No. B610291
M. Wt: 194.66074
InChI Key: AILDZBGVVXAGGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Chloro-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine” is a chemical compound . It is a part of a class of compounds known as pyrrolopyridines .

Scientific Research Applications

Synthesis of Heterocyclic Structures

A significant application of 5-Chloro-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine is in the synthesis of heterocyclic structures. Using the Fischer reaction in polyphosphoric acid, this compound has been utilized to create previously unknown heterocyclic structures that contain the 5-chloro-1H-pyrrolo[2,3-b]pyridine system. This method is particularly effective for synthesizing 3-substituted and 2,3-disubstituted 5-chloro-7-azaindoles with various alkyl and aryl substituents (Alekseev, Amirova, & Terenin, 2017).

Development of Tricyclic Pyrazolo[3,4-b]pyrrolo[2,3-d]pyridines

Another application is in the development of tricyclic pyrazolo[3,4-b]pyrrolo[2,3-d]pyridines. This involves condensation of 5-aminopyrazoles with cyclic β-keto ester followed by cyclization with phosphorous oxychloride. The process allows for conversion of 5-chloroethylpyrazolo[3,4-b]pyridines to tricyclic pyrazolo[3,4-b]-pyrrolo[2,3-d]pyridines using primary amines (Toche et al., 2008).

Antibacterial Applications

5-Chloro-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine has also been used in the synthesis of compounds with potential antibacterial properties. For instance, 2-chloro-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile, a building block for this compound, has been employed to create 1H-pyrrolo[2,3-b]pyridine systems, some of which have demonstrated antibacterial capabilities (Abdel-Mohsen & Geies, 2008).

Synthesis of Fluorescent Heterocycles

This compound is instrumental in synthesizing fluorescent heterocycles, such as pyrazolo[3,4-b]pyridines with chloroethyl side chains. These compounds, upon undergoing further chemical reactions, lead to the formation of fluorescent tricyclic structures with significant variation in their fluorescence properties depending on the substituents (Patil, Shelar, & Toche, 2011).

Neurotropic Activity Research

Studies have been conducted on the neurotropic activity of compounds derived from 5-Chloro-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine. For example, 2,3,3-trimethyl-2,3,5,6,7,8-hexahydro-1H-pyrrolo[3,4-b]quinolin-9-amine, a related compound, has shown to significantly reduce motor activity in mice, suggesting potential applications in neurology (Zaliznaya et al., 2020).

properties

IUPAC Name

5-chloro-2,3,3-trimethylpyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2/c1-6-10(2,3)8-4-7(11)5-12-9(8)13-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AILDZBGVVXAGGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C1(C)C)C=C(C=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
5-Chloro-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine
Reactant of Route 3
Reactant of Route 3
5-Chloro-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine
Reactant of Route 4
5-Chloro-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine
Reactant of Route 5
5-Chloro-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine
Reactant of Route 6
5-Chloro-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.